molecular formula C9H16O B13815782 4-Methylideneoctan-2-one

4-Methylideneoctan-2-one

Cat. No.: B13815782
M. Wt: 140.22 g/mol
InChI Key: UKZKMRGYMWHKOD-UHFFFAOYSA-N
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Description

4-Methylideneoctan-2-one is an organic compound with the molecular formula C9H16O It is a ketone with a methylidene group attached to the second carbon of an octane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylideneoctan-2-one can be synthesized through several methods. One common approach involves the reaction of an ester with an enol ether to form an acetal, which is then reduced to an aldehyde. The aldehyde is subsequently reacted with diisobutylaluminium hydride and a metal enolate to yield the desired ketone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Methylideneoctan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylidene group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are typically used.

    Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Methylideneoctan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methylideneoctan-2-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in metabolic pathways that modify its structure. These interactions can lead to changes in cellular function and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylideneoctan-2-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its versatility makes it valuable in both research and industrial contexts.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

4-methylideneoctan-2-one

InChI

InChI=1S/C9H16O/c1-4-5-6-8(2)7-9(3)10/h2,4-7H2,1,3H3

InChI Key

UKZKMRGYMWHKOD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C)CC(=O)C

Origin of Product

United States

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